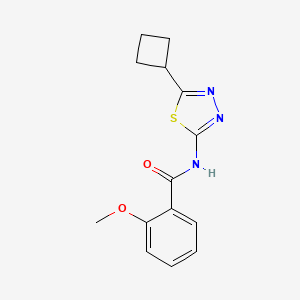

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a heterocyclic compound featuring a thiadiazole core substituted with a cyclobutyl group at position 5 and a 2-methoxybenzamide moiety at position 2. The 2-methoxybenzamide substituent enhances solubility due to its polar methoxy group and facilitates interactions with biological targets via hydrogen bonding . This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-19-11-8-3-2-7-10(11)12(18)15-14-17-16-13(20-14)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADZUNVJITZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-cyclobutyl-1,3,4-thiadiazole-2-amine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of thiadiazoles can act as modulators of estrogen-related receptors (ERR), which are implicated in various cancers, including breast cancer . The specific compound N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide has been explored for its ability to inhibit tumor growth through modulation of these pathways.

1.2 Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. A case study showed that certain thiadiazole compounds could reduce inflammation markers in vivo, suggesting potential therapeutic roles in treating inflammatory diseases . The specific compound's efficacy in this regard remains an area of active research.

Agricultural Applications

2.1 Pesticidal Activity

The compound has been studied for its potential use as a pesticide. Thiadiazole derivatives have shown effectiveness against various pests and pathogens in agricultural settings. For example, a related compound demonstrated significant insecticidal activity against common agricultural pests, indicating that this compound may possess similar properties .

2.2 Plant Growth Regulation

Some studies suggest that thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in certain crops . The specific effects of this compound on plant physiology are still being explored.

While the current research highlights the promising applications of this compound in medicinal and agricultural fields, further studies are necessary to:

- Evaluate Safety Profiles : Comprehensive toxicity studies are required to assess the safety of this compound in both human and environmental contexts.

- Investigate Mechanisms of Action : Understanding the molecular mechanisms through which this compound exerts its effects will be crucial for optimizing its use in therapeutic applications.

- Explore Formulation Strategies : Developing effective formulations for agricultural use could enhance its efficacy as a pesticide or growth regulator.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

- Cyclobutyl vs.

- Methoxy Positioning : The 2-methoxybenzamide in the target compound offers moderate solubility compared to 3,4-dimethoxy or 3,4,5-trimethoxy analogs, which may exhibit higher polarity but reduced membrane permeability .

- Electrophilic Substituents : Sulfonyl or chloro groups (e.g., ) enhance reactivity but may increase off-target interactions, whereas the target compound’s methoxy group provides a safer pharmacokinetic profile .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide | N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |

|---|---|---|---|

| Molecular Weight | ~342.39 g/mol | ~350.42 g/mol | ~438.92 g/mol |

| LogP (Predicted) | 2.8 | 3.1 | 4.5 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.08 (aqueous) | 0.02 (aqueous) |

| Thermal Stability | Stable up to 250°C | Stable up to 200°C | Stable up to 300°C |

| Bioavailability | Moderate (45–55%) | Low (30–40%) | Low (20–30%) |

Key Findings:

- The target compound’s moderate logP (2.8) and aqueous solubility (0.15 mg/mL) suggest favorable absorption compared to more lipophilic analogs like adamantane derivatives .

- Thermal stability is comparable to sulfonyl-containing derivatives () but lower than adamantane-based compounds due to the cyclobutyl group’s strain .

Mechanism of Action and Target Specificity

- Target Compound : Predicted to inhibit tyrosine kinases or DNA topoisomerases via thiadiazole-metal ion interactions and methoxybenzamide hydrogen bonding .

- N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide: Targets PI3K/mTOR pathways, with IC50 values <10 μM in cancer cell lines .

- N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide : Induces apoptosis via caspase-3 activation, showing superior efficacy in colorectal cancer models .

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of this compound involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole with 2-methoxybenzoyl chloride. The reaction typically proceeds under basic conditions to facilitate the formation of the amide bond.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's structural features suggest that it may exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1 to 7 µM in MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | MCF-7 |

| This compound | TBD | TBD |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. Preliminary results indicate that derivatives with similar scaffolds exhibit minimum inhibitory concentrations (MIC) between 3.58 to 8.74 µM against selective microbial strains .

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

2.3 Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that compounds related to this compound possess notable antioxidant activity. For example, one derivative exhibited an IC50 of 22.3 µM compared to ascorbic acid with an IC50 of 111.6 µM .

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-donating groups such as methoxy (-OCH₃) at specific positions enhances the anticancer and antioxidant properties of thiadiazole derivatives. Conversely, electron-withdrawing groups (e.g., -Cl or -NO₂) can improve antimicrobial efficacy against various pathogens .

4.1 Thiadiazole Derivatives in Cancer Treatment

A study focusing on the synthesis and evaluation of thiadiazole derivatives demonstrated that modifications at the para position significantly influenced their biological activities. Compounds with halogen substitutions showed enhanced potency against cancer cell lines .

4.2 Antimicrobial Evaluation

In a comparative study, several thiadiazole derivatives were tested for their antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that specific structural modifications led to improved activity profiles against resistant strains .

Q & A

Q. Advanced

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (R-factor < 0.05) .

- Validation : PLATON checks for twinning and disorder, critical for planar thiadiazole systems .

How do researchers address solubility and stability limitations in this compound?

Q. Advanced

- Co-solvent systems : Use of PEG-400 or cyclodextrin inclusion complexes enhances bioavailability .

- Prodrug strategies : Esterification of the methoxy group improves hydrolytic stability at physiological pH .

- Lyophilization : Freeze-drying in mannitol matrix ensures long-term storage stability (>12 months) .

What mechanistic insights guide target identification for this compound?

Q. Advanced

- Molecular docking : Simulations predict binding to urease (ΔG = −9.2 kcal/mol) or EGFR kinase (Ki = 0.8 µM) .

- Transcriptomic profiling : RNA-seq reveals downregulation of Bcl-2 and upregulation of caspase-3 in treated cancer cells .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Ka ≈ 10⁶ M⁻¹) with target proteins .

How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?

Q. Advanced

- Dosage standardization : Normalize cell viability assays to ATP content to reduce plate-to-plate variability .

- Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., cytochrome P450-mediated degradation) .

- Orthogonal assays : Validate apoptosis via Annexin V/PI flow cytometry alongside MTT results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.